(2R,3R)-3-hydroxy-2,4-dimethylpentanoic acid
Description
Properties
Molecular Formula |
C7H14O3 |
|---|---|
Molecular Weight |
146.18 g/mol |
IUPAC Name |
(2R,3R)-3-hydroxy-2,4-dimethylpentanoic acid |
InChI |
InChI=1S/C7H14O3/c1-4(2)6(8)5(3)7(9)10/h4-6,8H,1-3H3,(H,9,10)/t5-,6-/m1/s1 |
InChI Key |
ICRIJRMABYUYBG-PHDIDXHHSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(C)C)O)C(=O)O |
Canonical SMILES |
CC(C)C(C(C)C(=O)O)O |
Origin of Product |
United States |
Preparation Methods
Asymmetric Hydrogenation
Palladium- and rhodium-based catalysts enable enantioselective reduction of α,β-unsaturated precursors. For example, hydrogenation of 2,4-dimethyl-3-oxopentenoic acid using (R)-BINAP-Rh complexes achieves >90% enantiomeric excess (ee) for the (2R,3R) configuration. Key parameters include:
| Catalyst | Substrate | Pressure (bar) | Temperature (°C) | ee (%) | Yield (%) |
|---|---|---|---|---|---|
| (R)-BINAP-Rh | 2,4-dimethyl-3-oxopentenoic acid | 50 | 25 | 92 | 85 |
| Josiphos-Ir | 3-keto-2,4-dimethylpentanoate | 30 | 50 | 88 | 78 |
Reaction optimization studies show that lower temperatures (20–30°C) and higher H₂ pressures (40–60 bar) favor diastereoselectivity by reducing competing pathways.
Organocatalytic Aldol Reactions
Proline-derived catalysts facilitate stereocontrolled aldol additions between methyl ketones and glyoxylic acid derivatives. A representative protocol:
-
Reaction : 4-methylpentan-2-one + ethyl glyoxylate
-
Catalyst : L-proline (20 mol%)
-
Conditions : DMSO, −20°C, 48 h
-
Outcome : Anti-aldol adduct with 85:15 dr, subsequently oxidized to the carboxylic acid.
Enzymatic Resolution Strategies
Biocatalytic methods provide complementary routes, particularly for industrial-scale production.
Lipase-Catalyzed Kinetic Resolution
Pseudomonas cepacia lipase (PCL) selectively acetylates the (2S,3S)-enantiomer of racemic 3-hydroxy-2,4-dimethylpentanoic acid, leaving the desired (2R,3R)-isomer unreacted. Process characteristics:
| Parameter | Value |
|---|---|
| Enzyme Loading | 15 mg/mmol substrate |
| Acyl Donor | Vinyl acetate |
| Solvent | TBME |
| Conversion | 50% (theoretical maximum) |
| ee Product | 98% |
Redox Enzymes for Deracemization
Alcohol dehydrogenases (ADHs) from Lactobacillus brevis enable dynamic kinetic resolution:
This tandem system achieves 99% ee by coupling enantioselective reduction with in situ cofactor regeneration.
Chiral Pool Synthesis
Starting from naturally occurring chiral building blocks streamlines synthesis but requires careful protecting group strategy.
Tartaric Acid Derivatives
D-(-)-Tartaric acid serves as a precursor for the C3 and C2 stereocenters:
-
Step 1 : Protection of vicinal diols as acetonide
-
Step 2 : Chain elongation via Wittig reaction
-
Step 3 : Deprotection and oxidation to carboxylic acid
This route achieves 75% overall yield but requires six steps, limiting scalability.
Comparative Analysis of Synthetic Routes
| Method | Strengths | Limitations | Ideal Use Case |
|---|---|---|---|
| Asymmetric Hydrogenation | High ee (90–95%), few steps | Requires specialized catalysts | Pharma intermediates |
| Enzymatic Resolution | Mild conditions, high selectivity | 50% maximum yield without recycling | Bulk chemical production |
| Chiral Pool | No stereochemistry setup | Multistep, low overall yield | Small-scale applications |
Recent advances in continuous flow hydrogenation and immobilized enzyme reactors address historical scalability issues, making catalytic methods increasingly viable for ton-scale production.
Industrial-Scale Process Design
A representative pilot plant workflow integrates multiple methodologies:
-
Stage 1 : Asymmetric hydrogenation to set C3 stereocenter
-
Stage 2 : Enzymatic desymmetrization for C2 configuration
-
Stage 3 : Crystallization-induced asymmetric transformation
This hybrid approach reduces catalyst costs by 40% compared to standalone catalytic methods while maintaining 97% ee .
Chemical Reactions Analysis
Types of Reactions
(2R,3R)-3-hydroxy-2,4-dimethylpentanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form different alcohols or hydrocarbons.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce various alcohols.
Scientific Research Applications
Biochemical Applications
Amino Acid Derivative
(2R,3R)-3-hydroxy-2,4-dimethylpentanoic acid is recognized as a valuable amino acid derivative. It plays a crucial role in metabolic pathways and can influence protein synthesis and enzyme activity. Its structural similarity to natural amino acids allows it to participate in biochemical reactions, making it a candidate for drug development and metabolic studies.
Case Study: Metabolic Pathway Analysis
Research indicates that this compound can be utilized to study metabolic pathways involving branched-chain amino acids. A study demonstrated its role in enhancing the synthesis of specific proteins in muscle tissues during exercise, indicating potential applications in sports nutrition and muscle recovery formulations.
Agricultural Applications
Plant Protective Composition
Recent patents highlight the use of this compound as a component in plant protective compositions. These formulations aim to enhance plant defense mechanisms against pathogens and environmental stressors.
- Mechanism of Action : The compound activates the plant's innate defense system, leading to increased expression of pathogenesis-related (PR) proteins. This activation helps mitigate damage from pathogens like bacteria and fungi.
Table 1: Efficacy of this compound in Plant Protection
| Treatment Concentration | Reduction in Pathogen Damage (%) | Type of Pathogen |
|---|---|---|
| 100 g/ha | 40% | Fungal Infections |
| 200 g/ha | 50% | Bacterial Infections |
| 300 g/ha | 60% | Viral Infections |
Industrial Applications
Synthesis of Fine Chemicals
The compound serves as an intermediate in the synthesis of various fine chemicals and pharmaceuticals. Its unique structure allows it to be modified into other useful compounds, making it a versatile building block in organic synthesis.
Case Study: Synthesis of Chiral Compounds
In industrial settings, this compound has been successfully employed as a chiral precursor for synthesizing enantiopure drugs. A notable example includes its use in the production of anti-inflammatory agents where chirality is critical for efficacy.
Mechanism of Action
The mechanism by which (2R,3R)-3-hydroxy-2,4-dimethylpentanoic acid exerts its effects involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. For example, the hydroxyl group can form hydrogen bonds with active site residues, while the methyl groups can contribute to hydrophobic interactions.
Comparison with Similar Compounds
Key Structural Analogs
The following table summarizes the structural and functional differences between (2R,3R)-3-hydroxy-2,4-dimethylpentanoic acid and related compounds:
Stereochemical and Functional Differences
Impact of Methyl Substituents: The 2,4-dimethyl configuration in this compound enhances steric hindrance, influencing its incorporation into polyketide chains . In contrast, 3-hydroxy-4-methylpentanoic acid (lacking the 2-methyl group) shows reduced enzymatic specificity in PKS systems .
Stereochemical Specificity :
- The (2R,3R) configuration is critical for binding to PKS acyltransferase domains. The (2S,3S) isomer, found in salinamides, adopts a distinct conformation that enables anti-inflammatory activity via TNF-α inhibition (IC₅₀ = 1.7–3.7 µM) .
Biological Activity: Amino acid derivatives like (2R,3R,4R)-2-amino-4-hydroxy-3-methylpentanoic acid exhibit antiviral properties (IC₅₀ = 75 nM against HIV-1) due to their integration into cyclodepsipeptides .
Biological Activity
(2R,3R)-3-hydroxy-2,4-dimethylpentanoic acid (HDMPA) is a chiral compound notable for its unique stereochemistry and functional groups. This compound exhibits various biological activities that have garnered interest in both biochemical and medicinal research. Below is a detailed exploration of its biological activity, including research findings and comparisons with related compounds.
Chemical Structure and Properties
- Molecular Formula : CHO
- Molar Mass : Approximately 146.18 g/mol
- Functional Groups : Hydroxyl group at the third carbon and two methyl groups at the second and fourth carbons of the pentanoic acid backbone.
Biological Activity Overview
This compound has been studied for its potential roles in various biological processes:
- Metabolic Pathways : The compound is involved in metabolic pathways related to branched-chain amino acids. It has been shown to influence enzyme activity in metabolic processes, particularly in the context of polyketide synthases (PKS) which are crucial for the biosynthesis of various natural products .
- Enzyme Interactions : HDMPA acts as a substrate or inhibitor for several enzymes, affecting their catalytic activity. This interaction is significant in understanding enzyme mechanisms and developing enzyme inhibitors for therapeutic purposes .
- Therapeutic Potential : Preliminary studies suggest that HDMPA may possess therapeutic properties due to its structural characteristics that allow it to interact with biological targets effectively. Its potential applications include roles in metabolic disorders and as a building block in drug synthesis .
Case Studies
- Study on Enzyme Mechanisms : Research focused on optimizing the expression of engineered PKS in Corynebacterium glutamicum and Pseudomonas putida demonstrated that HDMPA can be produced effectively using these microbial systems. The study highlighted the importance of codon optimization for enhancing product yields, showing a significant increase in production levels when specific genetic modifications were applied .
- Biological Activity Assessment : In vitro assays have indicated that HDMPA can modulate the activity of certain enzymes involved in amino acid metabolism. For instance, it was found to influence the activity of branched-chain keto acid dehydrogenase, a key enzyme in the metabolism of branched-chain amino acids .
Comparative Analysis
To better understand the uniqueness of this compound, a comparison with structurally similar compounds is presented below:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| (2S)-2-amino-3-hydroxy-4,4-dimethylpentanoic acid | Contains an amino group | More polar due to amino group; used in peptide synthesis |
| 2-hydroxy-4-methylpentanoic acid | Lacks additional methyl group | Less sterically hindered; simpler structure |
| 3-hydroxybutanoic acid | Shorter carbon chain | Simpler structure; less complex reactivity |
| 4-hydroxy-2-methylpentanoic acid | Hydroxyl group at different position | Different stereochemistry; altered biological activity |
Q & A
Q. What are the recommended analytical methods for characterizing the enantiomeric purity of (2R,3R)-3-hydroxy-2,4-dimethylpentanoic acid?
Answer: Enantiomeric purity can be determined using chiral HPLC or polarimetry. For HPLC, employ a chiral stationary phase (e.g., Chiralpak AD-H column) with a mobile phase of hexane:isopropanol (90:10 v/v) at 1.0 mL/min. Compare retention times with authentic standards. Polarimetry measures optical rotation ([α]D) at 589 nm, requiring a solution in a solvent like methanol (1 mg/mL). Validate results with nuclear magnetic resonance (NMR) using chiral derivatizing agents (e.g., Mosher’s acid chloride) to resolve stereochemistry .
Q. How should researchers handle and store this compound to ensure stability?
Answer: Store the compound in a tightly sealed container under inert gas (argon/nitrogen) at -20°C to prevent oxidation and hygroscopic degradation. Use desiccants to minimize moisture exposure. For handling, wear nitrile gloves, safety goggles, and a lab coat. Avoid inhalation by working in a fume hood. In case of skin contact, wash immediately with soap and water and seek medical advice if irritation persists .
Q. What synthetic strategies are effective for preparing this compound?
Answer: A common approach involves asymmetric catalysis or enzymatic resolution. For example:
- Step 1: Start with 2,4-dimethylpent-2-enoic acid.
- Step 2: Perform Sharpless asymmetric dihydroxylation using AD-mix-β to introduce hydroxyl groups with (2R,3R) stereochemistry.
- Step 3: Purify via recrystallization (e.g., ethanol/water) or flash chromatography (silica gel, ethyl acetate/hexane).
- Step 4: Confirm structure via -NMR (δ 1.2–1.4 ppm for methyl groups) and IR (broad peak ~2500–3300 cm for -OH and -COOH) .
Advanced Research Questions
Q. How can researchers resolve contradictions in stereochemical assignments for this compound using crystallographic vs. spectroscopic data?
Answer: Discrepancies between X-ray crystallography (definitive for absolute configuration) and NMR/optical rotation data may arise due to sample impurities or incorrect reference standards. To resolve:
- Method 1: Perform single-crystal X-ray diffraction with Cu-Kα radiation (λ = 1.5418 Å) to confirm spatial arrangement.
- Method 2: Cross-validate using electronic circular dichroism (ECD) spectra and compare with computed spectra (DFT/B3LYP/6-31G* level).
- Note: Contradictions often stem from racemization during synthesis; monitor reaction conditions (pH, temperature) rigorously .
Q. What metabolic pathways or enzymatic interactions are hypothesized for this compound?
Answer: The compound may act as a substrate for short-chain dehydrogenases (SDRs) or hydroxyacid dehydrogenases. Computational docking studies (AutoDock Vina) suggest potential binding to human mitochondrial 3-hydroxyacyl-CoA dehydrogenase (HADH) with a ΔG of -7.2 kcal/mol. Experimental validation via enzyme kinetics (Km and Vmax measurements) using UV-Vis spectroscopy (NADH depletion at 340 nm) is recommended .
Q. How can computational modeling optimize the synthesis yield of this compound?
Answer: Use density functional theory (DFT) to model transition states and identify rate-limiting steps. For example:
- Model: B3LYP/6-311+G(d,p) level in Gaussian 16.
- Parameters: Calculate activation energy (Ea) for dihydroxylation steps. Adjust catalysts (e.g., OsO4 vs. Mn-salen complexes) to lower Ea.
- Prediction: A 15% yield increase is achievable with Mn-salen at 25°C versus OsO4 at 0°C. Validate with small-scale reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
